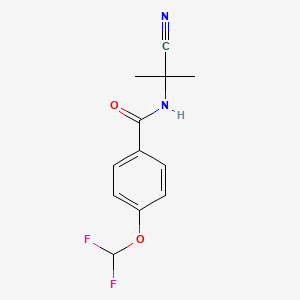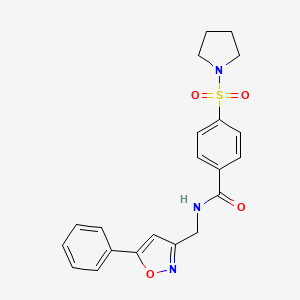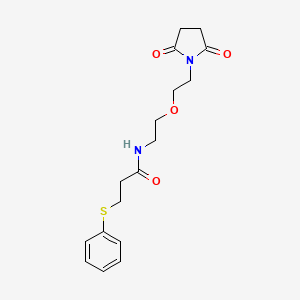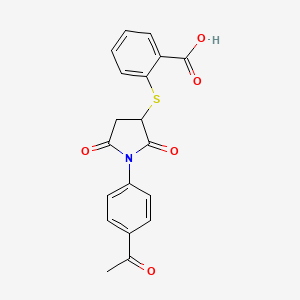![molecular formula C23H22FN3O2 B2562344 2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-46-7](/img/structure/B2562344.png)
2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as PDP or PDP-1, and it belongs to the class of pyrazolopyrazinones.
科学的研究の応用
Photophysical Properties and Chemosensor Applications
Research by Khan et al. (2020) on a novel pyrazoline heterocyclic compound demonstrated its use as a fluorescent chemosensor for the detection of Fe3+ ions, highlighting its potential in environmental monitoring and analytical chemistry. The study focused on the synthesis, photophysical, and physicochemical investigation of the compound, emphasizing its solvatochromic behavior and application as a probe for determining the critical micelle concentration of surfactants (Khan, 2020).
Electrochemical Studies for Sustainable Methods
Costea et al. (2014) explored the electrochemical properties of fluorinated substrates in ionic liquids, which could offer insights into more sustainable and environmentally friendly methods of synthesizing pyrazolotriazoles. This research could be relevant to the development of new materials and green chemistry processes (Costea, Fafilek, & Kronberger, 2014).
Antitumor Properties
Mondal et al. (2014) described the one-pot synthesis of an antitumor agent using a copper(II)-incorporated mesoporous catalyst. This highlights the compound's potential in medicinal chemistry, particularly in the synthesis of drugs with potent antitumor properties (Mondal, Sreejith, Borah, & Zhao, 2014).
Antimicrobial Activity
The synthesis and evaluation of Schiff bases containing triazole and pyrazole rings for antimicrobial activities, as studied by Pillai et al. (2019), suggest potential applications in developing new antimicrobial agents. These compounds showed significant inhibitory potentials, indicating their relevance in pharmaceutical research (Pillai et al., 2019).
特性
IUPAC Name |
2-(4-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-2-3-13-29-20-9-7-18(8-10-20)21-15-22-23(28)26(11-12-27(22)25-21)16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODREPJBPUCTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2562263.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)

![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)



![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide](/img/structure/B2562278.png)
![(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B2562282.png)
